5-({3-[(cyclohexylamino)carbonyl]-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-3-methyl-5-oxopentanoic acid
Overview
Description
The compound belongs to a class of chemicals that include heterocycles, specifically benzothiophenes, which are of interest due to their potential biological activities and chemical properties. These structures often serve as key intermediates in the synthesis of various pharmacologically relevant molecules.
Synthesis Analysis
Synthesis of related compounds typically involves reactions between specific precursors such as 4-oxopentanoic acid and cyclic amino alcohols or the cyclization of ethyl [2-(1-cyclohexen-1-yl)cyclohexylidene]cyanoacetate, demonstrating the complexity and versatility in generating such structures (Kivelä et al., 2003); (Wilamowski et al., 1995).
Molecular Structure Analysis
Molecular structure determination often utilizes NMR spectroscopy and X-ray crystallography, revealing the stereochemistry and spatial arrangement of atoms within the compound. These methods have elucidated structures such as saturated heterocycles and cyclohexadienones, showcasing the detailed molecular architecture inherent to this class of compounds (Odabaşoǧlu et al., 2003).
Chemical Reactions and Properties
Chemical reactions involving these compounds can range from cyclization reactions, which form complex ring systems, to reactions with primary amines leading to diverse derivatization. This highlights the compound's reactivity and potential for functionalization (Shipilovskikh et al., 2014).
Scientific Research Applications
Heterocyclic Compound Synthesis
Research into the synthesis of saturated heterocycles, such as the work by Kivelä et al. (2003), demonstrates the creation of compounds containing condensed heterocyclic and carbo(bi)cyclic rings. These methods, involving reactions of 4-oxopentanoic acid with (bi)cyclic amino alcohols, could be relevant for synthesizing analogs of the given compound, highlighting its potential in generating novel heterocyclic structures with unique properties (Kivelä, H., Klika, K., Szabó, A., Stájer, G., & Pihlaja, K., 2003).
Multicomponent Reaction Applications
The use of multicomponent reactions, as described by Marcaccini et al. (2003), in synthesizing 1,4-thiazepines, 1,4-benzothiazepin-5-ones, and 1,4-benzothioxepin orthoamides, showcases a technique that could be adapted for the synthesis of compounds similar to the one . Such reactions offer a streamlined approach to complex heterocycles, which could be instrumental in the design of new drugs or materials (Marcaccini, S., Miguel, D., Torroba, T., & García-Valverde, M., 2003).
Microwave-Assisted Organic Synthesis
Studies on microwave-assisted organic synthesis, like those conducted by Abdalha et al. (2011), offer insights into rapid and efficient synthetic routes for complex organic molecules. This method's application to the synthesis of tetrahydrobenzo[b]thiophene derivatives underscores its potential utility in creating structurally related compounds, suggesting an avenue for the efficient synthesis of our compound of interest (Abdalha, A. A., Abou El-Regal, M. K., El-Kassaby, M. A., & Ali, A. T., 2011).
Catalytic Transformations
Research on catalytic transformations, as shown by Reis et al. (2005), where cycloalkanes were carbonylated to carboxylic acids, reveals the potential for catalytic methods to modify the given compound or its analogs. Such transformations could lead to new derivatives with varied functional groups, expanding the compound's utility in chemical synthesis or as intermediates in pharmaceutical research (Reis, P., Silva, J. A., Palavra, A., Silva, J. F. C. D., & Pombeiro, A., 2005).
properties
IUPAC Name |
5-[[3-(cyclohexylcarbamoyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]-3-methyl-5-oxopentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O4S/c1-3-15-9-10-17-18(13-15)30-23(25-19(26)11-14(2)12-20(27)28)21(17)22(29)24-16-7-5-4-6-8-16/h14-16H,3-13H2,1-2H3,(H,24,29)(H,25,26)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDECLVYFZUWTPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)NC3CCCCC3)NC(=O)CC(C)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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